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H-Arg-gly-glu-ser-OH

Bone Research Cell Adhesion Osteoblast Biology

Validating RGD-dependent cell adhesion requires a sequence-matched negative control-unrelated peptides introduce false specificity. H-Arg-Gly-Glu-Ser-OH (RGES) is a synthetic tetrapeptide analog of RGDS with a single Glu-for-Asp substitution that abolishes integrin binding. - **Role**: Essential non-adhesive control for fibronectin, osteoblast, and platelet aggregation studies. - **Validation**: Shows no inhibition of fibrinogen binding to GPIIb/IIIa (vs. 55-60% inhibition by RGDS). - **Supply**: High-purity lyophilized powder, available in research quantities for immediate B2B shipment.

Molecular Formula C16H29N7O8
Molecular Weight 447.44 g/mol
Cat. No. B12318765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-gly-glu-ser-OH
Molecular FormulaC16H29N7O8
Molecular Weight447.44 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N
InChIInChI=1S/C16H29N7O8/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20)
InChIKeyDJXDNYKQOZYOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Gly-Glu-Ser-OH (RGES) Procurement Guide: Specifications and Role in Integrin Research


H-Arg-Gly-Glu-Ser-OH (RGES), a linear tetrapeptide with the CAS number 93674-97-6, is a synthetic analog of the cell adhesion sequence Arg-Gly-Asp-Ser (RGDS), differing by a single methylene group substitution of Glu for Asp [1]. It has a molecular weight of 447.45 g/mol and is primarily utilized in the scientific community as a non-adhesive control peptide in integrin-binding and cell-matrix interaction assays . As a glutamate-substituted negative control, it is instrumental in validating the sequence-specific activity of RGD-dependent proteins, particularly in studies involving fibronectin and activated platelets .

Workflow Integrin binding, cell adhesion, and migration assays
Control Sequence-specific negative control for RGD-dependent studies
Context Fibronectin, osteoblast, platelet, and ECM interaction research models

Why Generic RGD Peptides Cannot Substitute for H-Arg-Gly-Glu-Ser-OH as a Negative Control


The structural homology between H-Arg-Gly-Glu-Ser-OH and its active counterpart, H-Arg-Gly-Asp-Ser-OH (RGDS), is critical, as the single conservative amino acid substitution from aspartic acid to glutamic acid abolishes integrin-binding activity [1]. This subtle change makes RGES an indispensable negative control, as other generic or unrelated peptides would not provide a valid baseline for demonstrating the sequence-specificity of RGD-integrin interactions . Substituting RGES with an unrelated peptide or omitting a control would compromise the interpretation of results from any experiment aimed at measuring RGD-dependent cell adhesion, migration, or signaling [2].

Active RGDS is not a valid baseline

Substituting with RGDS may confound sequence-specificity interpretation, as it remains an active integrin ligand.

Unrelated peptides do not replicate control properties

Generic or unrelated peptide controls lack the single-residue substitution needed to verify Asp-dependent binding.

Omitting a control compromises data interpretation

Without RGES, attributing observed effects to RGD-integrin engagement may remain inconclusive.

Quantitative Comparative Evidence for H-Arg-Gly-Glu-Ser-OH vs. RGD-Based Analogs


Comparison of Cell Binding Affinity: RGES vs. RGDS on Osteoblasts

In a study using neonatal rat calvarial osteoblasts, H-Arg-Gly-Glu-Ser-OH (RGES) bound to the cells with a lower affinity compared to its active counterpart, H-Arg-Gly-Asp-Ser-OH (RGDS). The difference in their binding characteristics is a quantifiable measure of the structural requirement for the Asp residue in integrin recognition [1].

Binding affinity context
Head-to-head
~3.1-fold lower affinity (Kd ~3.0 × 10⁻⁴ M vs. ~9.4 × 10⁻⁴ M)

Supports weak-binding control utility for integrin studies

Data to verify; model-specific (osteoblast suspension)

Bone Research Cell Adhesion Osteoblast Biology

Functional Inhibition of Cell Adhesion: RGES Exhibits Minimal Activity vs. RGDS

The functional consequence of the Asp→Glu substitution was assessed in a competitive cell adhesion assay. While H-Arg-Gly-Asp-Ser-OH (RGDS) demonstrated potent, dose-dependent inhibition of osteoblast attachment to fibronectin, the effect of H-Arg-Gly-Glu-Ser-OH (RGES) was negligible under the same conditions [1].

Adhesion inhibition
Head-to-head
RGES minimal effect; RGDS 55-60% inhibition of osteoblast attachment to fibronectin

Reported functional contrast supports sequence-specific negative control

Competitive adhesion assay context

Cell Adhesion Assays Fibronectin Extracellular Matrix

Divergent Effects on Cell Migration: RGES Preferentially Inhibits Collagen-Mediated Migration

In a model of newt epidermal cell migration, the effects of RGDS and RGES were compared on two different substrates. At a concentration of 250 µg/mL, H-Arg-Gly-Glu-Ser-OH (RGES) exhibited a substrate-dependent inhibitory profile distinct from H-Arg-Gly-Asp-Ser-OH (RGDS) at 50 µg/mL [1].

Migration substrate specificity
Head-to-head
RGES nearly abolished migration on collagen; moderately affected fibronectin migration. RGDS potently blocked fibronectin migration

Context-dependent activity profile; substrate identity alters control behavior

Requires matrix-specific validation in migration studies

Cell Migration Wound Healing Collagen Fibronectin

Platelet Activation and Fibrinogen Binding: RGES Lacks Inhibitory Activity of RGD Peptides

In a study examining the effects of synthetic peptides on fibrinogen binding to thrombin-activated platelets, the inhibitory potency of several peptides was ranked. While peptides containing the RGD motif (RGDS and RGDF) were active, H-Arg-Gly-Glu-Ser-OH (RGES) exhibited a complete loss of function [1].

Fibrinogen binding to platelets
Head-to-head
RGES showed no inhibitory activity; RGDS and RGDF exhibited potent inhibition

Confirms Asp residue requirement for GPIIb/IIIa integrin recognition

Reported negative control for thrombosis-related research

Platelet Biology Thrombosis Fibrinogen Binding Integrin GPIIb/IIIa

Comparative Cell Detachment Strength: RGES Anchors Less Strongly Than RGD Peptides

Using a spinning disc apparatus to quantify the detachment strength (τ50) of cells adhered to immobilized peptides, a clear ranking was established. Cells adhered to surfaces modified with H-Arg-Gly-Glu-Ser-OH (RGES) exhibited the lowest detachment strength among the tested RGD-containing peptides [1].

Cell detachment strength
Head-to-head
Trend: RGDSPK > RGDSVVYGLR ≈ RGDS > RGES (lowest τ₅₀)

Lowest adhesion force reported; supports low-adhesion control surface context

Ranked within tested set; model-specific (MC3T3-E1 cells)

Biomaterials Cell Adhesion Strength Surface Chemistry Integrins

Use as a Negative Control in Apoptosis Induction: RGES Shows No Effect vs. RGDS

In an investigation into the role of RGDS on apoptosis of hepatic stellate cells (HSCs), H-Arg-Gly-Glu-Ser-OH (RGES) was employed as a sequence control. At a concentration of 100 mg/L, RGES did not induce the pro-apoptotic effects observed with RGDS [1].

Apoptosis induction control
Head-to-head
100 mg/L RGES did not inhibit proliferation or induce apoptosis; RGDS showed dose-dependent effects

Enables exclusion of non-specific peptide cytotoxicity in apoptosis assays

Hepatic stellate cell model; data to verify

Apoptosis Hepatic Stellate Cells ERK Signaling Liver Fibrosis

Recommended Application Scenarios for H-Arg-Gly-Glu-Ser-OH Based on Comparative Evidence


Validating RGD-Specificity in Cell Adhesion and Spreading Assays

Use H-Arg-Gly-Glu-Ser-OH (RGES) as a direct negative control for H-Arg-Gly-Asp-Ser-OH (RGDS) in assays measuring cell attachment to ECM proteins. As demonstrated in osteoblast and MC3T3-E1 models, RGES exhibits minimal to no inhibition of adhesion compared to the 55-60% inhibition achieved with RGDS [1] and provides the weakest adhesion surface [2]. This allows for a clear distinction between RGD-specific and non-specific cell adhesion mechanisms.

Controlling for RGD-Mediated Platelet Activation and Aggregation

In thrombosis and platelet biology research, H-Arg-Gly-Glu-Ser-OH serves as a sequence-specific control. Studies confirm that while RGDS and RGDF peptides potently inhibit fibrinogen binding to activated platelets, RGES shows no such inhibitory activity [1]. This makes it an essential tool for confirming that anti-aggregatory effects are due to the blockade of the GPIIb/IIIa integrin by the RGD motif.

Investigating Substrate-Dependent Cell Migration Mechanisms

For studies exploring the differential mechanisms of cell migration on various ECM components (e.g., collagen vs. fibronectin), RGES is not a simple inert control. Its unique inhibitory profile—nearly abolishing migration on collagen while only moderately affecting migration on fibronectin—provides a useful tool for dissecting the distinct receptor-ligand interactions governing migration on different substrates [1].

Excluding Peptide-Specific Toxicity in Apoptosis Studies

When investigating the role of RGDS in inducing cellular processes like apoptosis, RGES is the appropriate control. Data from hepatic stellate cell studies show that RGDS, but not RGES, can inhibit proliferation and induce apoptosis at comparable concentrations, effectively ruling out non-specific peptide cytotoxicity as the cause for the observed effects [1].

Application
Selection Property
Validation Focus
RGD-specificity in adhesion/spreading assays
Sequence-specific negative control
RGD-dependent adhesion endpoints
Platelet activation and aggregation studies
Asp residue requirement for GPIIb/IIIa
Integrin-mediated fibrinogen binding endpoints
Substrate-dependent cell migration analysis
Context-dependent control activity
Matrix-specific migration endpoints (collagen vs. fibronectin)
Peptide-specific toxicity exclusion in apoptosis work
Non-apoptotic sequence analog
Proliferation and apoptosis endpoints to rule out non-specific effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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